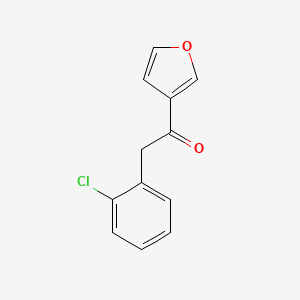

1-(2-氯苄基)-N-(4-乙基苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

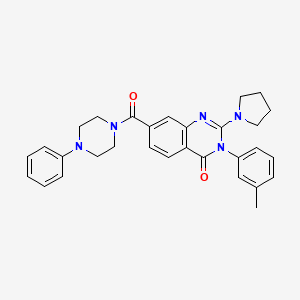

The compound 1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical entity that appears to be a derivative of pyridine with substitutions that could potentially affect its chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of various substituted pyridines with other reagents to introduce additional functional groups. For example, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide as described in the second paper involves the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions to achieve high yield and purity . This suggests that the synthesis of the compound may also involve a similar strategy of reacting substituted pyridine derivatives under controlled conditions to introduce the benzyl and carboxamide groups.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, and the presence of substituents can significantly alter the molecular geometry and electronic distribution. X-ray diffraction analysis data is often used to unambiguously assign the structure of such compounds, as seen in the first paper for a different pyridine derivative . Therefore, a similar approach could be used to determine the precise molecular structure of 1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary depending on the substituents present on the ring. The papers provided do not detail the chemical reactions specific to the compound , but they do highlight the reactivity of similar compounds. For instance, the antioxidant activity of certain pyridine derivatives is tested, indicating that these compounds can participate in electron transfer reactions . This implies that the compound may also exhibit reactivity that could be exploited in various chemical or biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of chloro, hydroxyl, and carboxamide groups can affect properties such as solubility, melting point, and reactivity. The first paper discusses the antioxidant activity of synthesized compounds, which is a chemical property related to their ability to scavenge free radicals . The second paper does not provide specific physical properties but does mention the high purity achieved for the synthesized compound, which is crucial for its potential applications . The compound is likely to have distinct physical and chemical properties that could be characterized through experimental studies.

科学研究应用

立体化学和药理学特征

立体化学在类似于“1-(2-氯苄基)-N-(4-乙基苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺”的杂环化合物的药理功效中起着至关重要的作用。例如,基于吡咯烷-2-酮药效团的化合物苯吡拉西坦的对映体纯衍生物展示了立体中心构型与其生物学特性之间的直接关系。这表明立体化学考虑对于优化相关化合物的药理学特征至关重要 (Veinberg 等人,2015 年)。

1,4-二氢吡啶的合成和应用

与本化合物具有核心结构基序的 1,4-二氢吡啶 (DHP) 的合成和应用已得到广泛的研究。这些含氮杂环化合物由于其生物学应用和在许多药物中的主骨架作用而具有重要意义。汉奇缩合反应是合成 1,4-DHP 的关键方法,这表明了“1-(2-氯苄基)-N-(4-乙基苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺”在药物化学中的合成和应用的潜在途径 (Sohal,2021 年)。

在中枢神经系统 (CNS) 药物合成中的作用

包括存在于目标化合物中的在内的官能团已被确定为合成具有潜在 CNS 活性的化合物的先导分子。这突出了含氮和含氧杂环(如“1-(2-氯苄基)-N-(4-乙基苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺”)在开发新的 CNS 药物中的重要性。此类化合物可以产生广泛的 CNS 效应,从抑郁和欣快感到抽搐,这表明它们在治疗应用中的潜在多功能性 (Saganuwan,2017 年)。

光电材料的潜力

与目标化合物在结构上相关的喹唑啉和嘧啶在光电材料领域显示出前景。它们被纳入 π 扩展共轭体系中对于创建用于电子器件和发光元件的新型材料很有价值。这表明“1-(2-氯苄基)-N-(4-乙基苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺”由于其杂环性质和化学修饰的潜力,也可能在开发新的光电材料中找到应用 (Lipunova 等人,2018 年)。

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-2-15-9-11-17(12-10-15)23-20(25)18-7-5-13-24(21(18)26)14-16-6-3-4-8-19(16)22/h3-13H,2,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKWIAYJJSLKKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)